molecular formula C6H4ClF3N2 B1378989 3-Chloro-4-(trifluoromethyl)pyridin-2-amine CAS No. 1227513-97-4

3-Chloro-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1378989
CAS No.: 1227513-97-4
M. Wt: 196.56 g/mol
InChI Key: NINXGROOEMZYSZ-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethyl)pyridin-2-amine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .


Synthesis Analysis

Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand . Various methods of synthesizing 2,3,5-DCTF have been reported .

Scientific Research Applications

Nucleophilic Displacement and Ammonolysis

Dunn (1999) explored the activating effect of trifluoromethyl groups in 2-chloro(trifluoromethyl)pyridines by comparing reactions of these compounds with secondary cyclic amines. The study also reported on the ammonolysis of 2-chloro-3-trifluoromethylpyridine and 2-chloro-4-trifluoromethylpyridine, highlighting the stability of the trifluoromethyl function in these reactions (Dunn, 1999).

Deprotonative Coupling with Aldehydes

Shigeno et al. (2019) demonstrated the deprotonative functionalization of pyridine derivatives with aldehydes under ambient conditions using an amide base generated in situ, which efficiently reacts with various aldehydes including arylaldehydes and cyclohexanecarboxaldehyde (Shigeno et al., 2019).

Rearrangements and Aminations

Pieterse and Hertog (2010) explored the reactions of 3-chloro and 4-chloropyridine with potassium amide in liquid ammonia, leading to a mixture containing 3-amino and 4-aminopyridine. This work suggests a mechanism involving pyridyne intermediates in these aminations (Pieterse & Hertog, 2010).

Aminomethylation Reaction Catalysis

Nagae et al. (2015) catalyzed ortho-C-H bond addition of pyridine derivatives into the C═N double bond of nonactivated imines to afford aminomethylated products, utilizing group 3 metal triamido complexes (Nagae et al., 2015).

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .

Biochemical Analysis

Biochemical Properties

3-Chloro-4-(trifluoromethyl)pyridin-2-amine plays a significant role in biochemical reactions, particularly in the synthesis of various pharmaceutical compounds. It interacts with several enzymes and proteins, including phosphopantetheinyl transferase (PPTase), which is crucial for bacterial cell viability and virulence . The compound acts as an inhibitor of PPTase, thereby attenuating secondary metabolism and thwarting bacterial growth . Additionally, it has been observed to interact with other biomolecules, influencing their activity and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the production of certain metabolites in bacterial cells, leading to reduced bacterial proliferation . Moreover, the compound’s impact on gene expression can result in altered cellular responses, affecting overall cell health and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of PPTase, inhibiting its enzymatic activity . This inhibition prevents the post-translational modification of proteins essential for bacterial survival. Additionally, the compound may influence other molecular pathways by interacting with various enzymes and proteins, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, maintaining its inhibitory activity over extended periods. Degradation products may form under certain conditions, potentially altering its biochemical properties and effects on cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as inhibiting bacterial growth without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and functions. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound undergoes biotransformation, leading to the formation of metabolites that may have distinct biochemical properties. These metabolic processes can affect the compound’s activity, stability, and overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing its therapeutic applications and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

3-chloro-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2/c7-4-3(6(8,9)10)1-2-12-5(4)11/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINXGROOEMZYSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227513-97-4
Record name 3-chloro-4-(trifluoromethyl)pyridin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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